molecular formula C11H16N2 B14946492 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile

3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile

Cat. No.: B14946492
M. Wt: 176.26 g/mol
InChI Key: VTWMQWOGTQTYKI-UHFFFAOYSA-N
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Description

3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile is a complex organic compound with a unique structure It is characterized by its hexahydro-1,4-methanocyclopenta[c]pyrrole core, which is further modified by the presence of two methyl groups at positions 3a and 6a, and a carbonitrile group at position 1(2H)

Preparation Methods

The synthesis of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications .

Chemical Reactions Analysis

3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic effects, although specific applications in this field are still under investigation. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile can be compared with other similar compounds, such as 3a,6a-dimethyl-2-nitrohexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide While both compounds share a similar core structure, the presence of different functional groups (carbonitrile vsThe uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carbonitrile

InChI

InChI=1S/C11H16N2/c1-9-7-13-11(6-12)5-8(9)3-4-10(9,11)2/h8,13H,3-5,7H2,1-2H3

InChI Key

VTWMQWOGTQTYKI-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C1(CNC2(C3)C#N)C

Origin of Product

United States

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